molecular formula C11H11ClN2O2S B1337554 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 59340-26-0

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1337554
CAS No.: 59340-26-0
M. Wt: 270.74 g/mol
InChI Key: YOZYVZVQEADZEV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. This compound is notable for its applications in various fields, including medicinal chemistry, agrochemistry, and material science .

Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides, including heterocyclic ones like this compound, are often used as precursors in the synthesis of a multitude of physiologically active compounds . These active compounds can target a variety of biological systems, exhibiting properties such as bacteriostatic, anticonvulsive, analgesic, antiemetic, and many others .

Mode of Action

It’s known that sulfonyl chlorides can react with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially alter the function of biological targets, leading to the observed physiological effects.

Biochemical Pathways

Given the broad range of biological activities associated with compounds derived from sulfonyl chlorides, it’s likely that multiple pathways could be affected depending on the specific active compound formed .

Pharmacokinetics

The compound’s molecular weight (27074 g/mol) and its linear formula (C11H11ClN2O2S) suggest that it could potentially be absorbed and distributed in the body

Result of Action

As a sulfonyl chloride, it’s likely to be reactive and could potentially form covalent bonds with biological targets, leading to changes in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. For instance, it’s noted to be moisture sensitive , which means its stability and reactivity could be affected by humidity levels. Additionally, it’s incompatible with oxidizing agents , suggesting that oxidative conditions could potentially lead to degradation or unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific reactivity and the presence of both phenyl and sulfonyl chloride groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYVZVQEADZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483008
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59340-26-0
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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